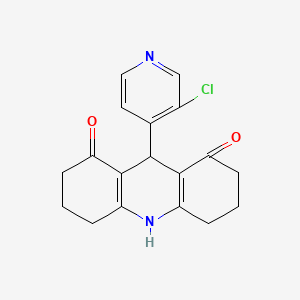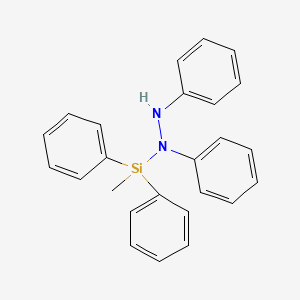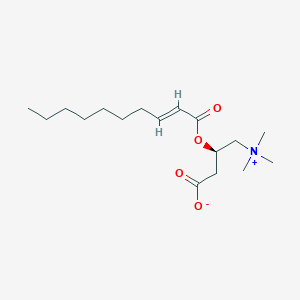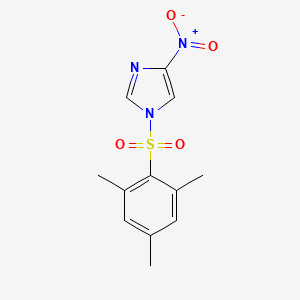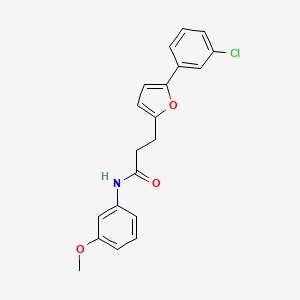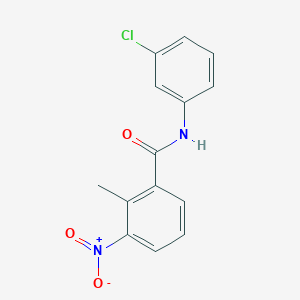
1-(4-Ethylbenzoyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethylbenzoyl)piperazine is an organic compound with the molecular formula C13H18N2O. It is a derivative of piperazine, a heterocyclic amine, and features a benzoyl group substituted with an ethyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Ethylbenzoyl)piperazine can be synthesized through several methods. One common approach involves the acylation of piperazine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Ethylbenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
1-(4-Ethylbenzoyl)piperazine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Ethylbenzoyl)piperazine involves its interaction with specific molecular targets. In biological systems, it may act on neurotransmitter receptors or enzymes, modulating their activity. For instance, it could bind to GABA receptors, influencing neuronal signaling pathways and exerting effects on the central nervous system . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 1-(4-Methylbenzoyl)piperazine
- 1-(4-Chlorobenzoyl)piperazine
- 1-(4-Methoxybenzoyl)piperazine
Comparison: 1-(4-Ethylbenzoyl)piperazine is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 1-(4-Methylbenzoyl)piperazine, the ethyl group may enhance lipophilicity and alter the compound’s interaction with biological targets. This can result in differences in pharmacokinetics and pharmacodynamics, making this compound a distinct and valuable compound for research and development .
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
(4-ethylphenyl)-piperazin-1-ylmethanone |
InChI |
InChI=1S/C13H18N2O/c1-2-11-3-5-12(6-4-11)13(16)15-9-7-14-8-10-15/h3-6,14H,2,7-10H2,1H3 |
InChI Key |
FPYQUYNXGBEELR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CCNCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



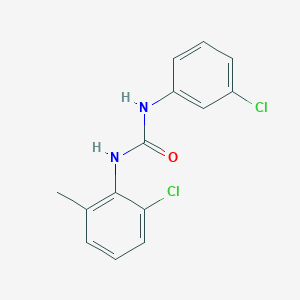


![Benzene, 1-methoxy-4-[[(2-methyl-2-propenyl)oxy]methyl]-](/img/structure/B11943045.png)
![Diethyl 11-(3-nitrobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11943050.png)
